molecular formula C18H28N2O4S B1231457 3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid

3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid

Cat. No. B1231457
M. Wt: 368.5 g/mol
InChI Key: LGMCGWLSDVQJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid is a sulfonamide.

Scientific Research Applications

Synthesis and Applications in Chemical Processes

  • A study by Shi et al. (2015) outlines a practical and cost-effective synthesis route for a compound structurally similar to 3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid. This synthesis process is beneficial in producing high-purity products rapidly, indicating the compound's utility in chemical manufacturing (Shi et al., 2015).

Biological Screening and Activity

  • Fadda et al. (2016) describe the synthesis of N-sulfonates containing structural elements similar to 3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid, showing significant antimicrobial and antifungal activities. This suggests potential biological applications for related compounds (Fadda, El-Mekawy, & AbdelAal, 2016).

Synthesis of Analogues for Therapeutic Use

  • Research by Abbasi et al. (2019) involved synthesizing compounds structurally related to 3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid, which displayed considerable inhibitory activity against certain enzymes, suggesting their potential as therapeutic agents (Abbasi et al., 2019).

Development of Catalytic Reagents

  • Lati et al. (2018) synthesized a reagent incorporating structural elements of 3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid. This reagent facilitated efficient chemical reactions, demonstrating the compound's role in developing new catalytic processes (Lati, Shirini, Alinia-Asli, & Rezvani, 2018).

Insights into Drug Synthesis

  • A study by Goueffon et al. (1981) synthesized a compound with a similar piperazinyl structure, highlighting its broad antibacterial activity. This research provides insight into the synthesis and potential pharmaceutical applications of compounds like 3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid (Goueffon, Montay, Roquet, & Pesson, 1981).

properties

Product Name

3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

IUPAC Name

3-[4-(4-butan-2-ylphenyl)sulfonylpiperazin-1-yl]butanoic acid

InChI

InChI=1S/C18H28N2O4S/c1-4-14(2)16-5-7-17(8-6-16)25(23,24)20-11-9-19(10-12-20)15(3)13-18(21)22/h5-8,14-15H,4,9-13H2,1-3H3,(H,21,22)

InChI Key

LGMCGWLSDVQJAE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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